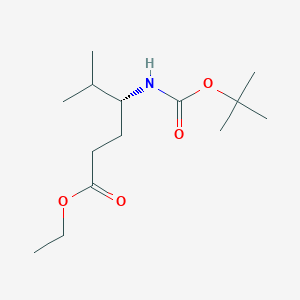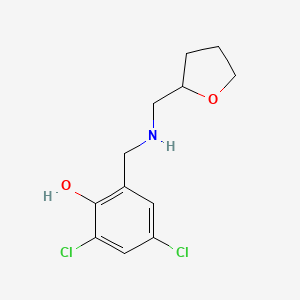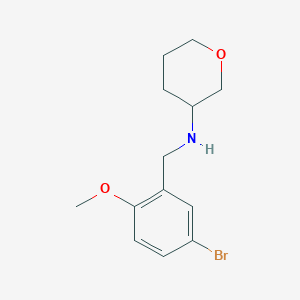![molecular formula C24H19N3O6 B14906854 2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidinone core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position.
Styryl group addition: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Methoxylation and hydroxylation: These functional groups can be introduced through standard organic synthesis techniques, such as methylation using methyl iodide and hydroxylation using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, methoxyquinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, nitro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Binding to and inhibiting key enzymes involved in cellular processes.
DNA intercalation: Intercalating into DNA, disrupting replication and transcription.
Reactive oxygen species (ROS) generation: Inducing oxidative stress in cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits similar biological activities and is used in similar applications.
Daphenylline: A complex natural product with similar structural features and biological activities.
Uniqueness
6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H19N3O6 |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
4-hydroxy-2-[(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H19N3O6/c1-32-20-13-15(10-12-21-25-23(28)22(27(30)31)24(29)26-21)9-11-19(20)33-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-13H,14H2,1H3,(H2,25,26,28,29)/b12-10+ |
Clé InChI |
WPYPGENACIXLTI-ZRDIBKRKSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


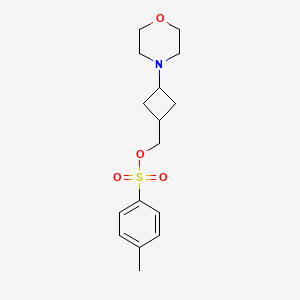

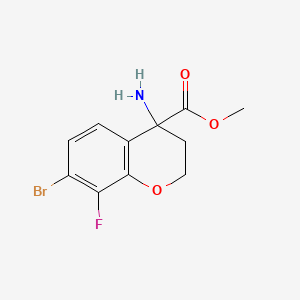

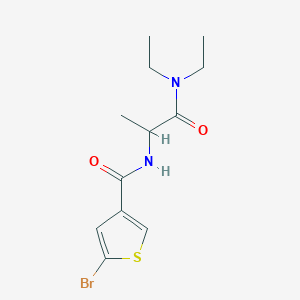
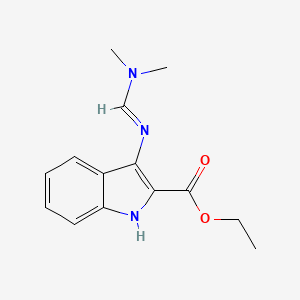
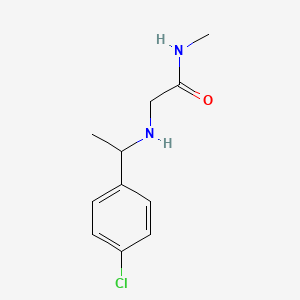
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
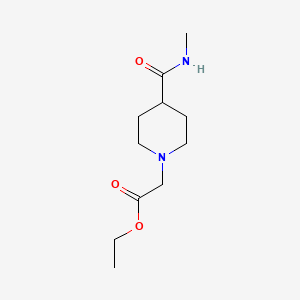
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
